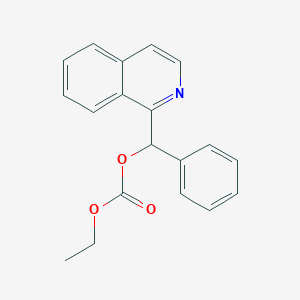
1,1'-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) is a synthetic organic compound that belongs to the class of dihydropyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as distillation or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar structures and biological activities.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring or substituents.
Uniqueness
1,1’-(5,5-Dihydroxydihydropyrimidine-1,3(2H,4H)-diyl)bis(propan-1-one) is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
393056-46-7 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(5,5-dihydroxy-3-propanoyl-1,3-diazinan-1-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O4/c1-3-8(13)11-5-10(15,16)6-12(7-11)9(14)4-2/h15-16H,3-7H2,1-2H3 |
Clé InChI |
HTMYQKNFGDTHOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC(CN(C1)C(=O)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)


![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)



